

ADB-FUBIATA: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Adb-fubiata*

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An In-depth Analysis of a Novel Psychoactive Substance

Abstract

ADB-FUBIATA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant new psychoactive substance (NPS). Structurally related to ADB-FUBICA, it is characterized by an acetamide linker instead of a carboxamide. This technical guide provides a comprehensive overview of the current scientific understanding of **ADB-FUBIATA**, including its chemical properties, pharmacological effects, metabolism, and analytical detection methods. The information presented is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, forensic science, and clinical toxicology. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction

ADB-FUBIATA emerged in the recreational drug market following legislative changes in China that aimed to control various classes of synthetic cannabinoids.^[1] Its structure, (S)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide, is closely related to the potent SCRA ADB-FUBICA, with the key difference being an extended amide linker.^[1] This modification was likely intended to circumvent existing drug laws.^[2] Despite its structural

similarity to other SCRAs, **ADB-FUBIATA** exhibits a distinct pharmacological profile, highlighting the need for detailed scientific investigation to understand its potential risks and effects.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **ADB-FUBIATA** is essential for its synthesis, analytical detection, and the study of its pharmacokinetic and pharmacodynamic characteristics. While comprehensive experimental data on properties like pKa and aqueous solubility are not readily available in the public domain, some key chemical information has been established.

Property	Value	Reference
IUPAC Name	(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide	[1]
Molecular Formula	C ₂₃ H ₂₆ FN ₃ O ₂	[3]
Molecular Weight	395.5 g/mol	[3]
CAS Number	2938025-73-9	[3]
Solubility	DMF: 5 mg/ml; DMSO: 10 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 2 mg/ml	[3]

Pharmacology

ADB-FUBIATA primarily acts as an agonist at the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[\[4\]](#)[\[5\]](#) Its activity at the cannabinoid type 2 (CB2) receptor, which is mainly found in the peripheral nervous system and immune cells, is significantly lower.[\[4\]](#)

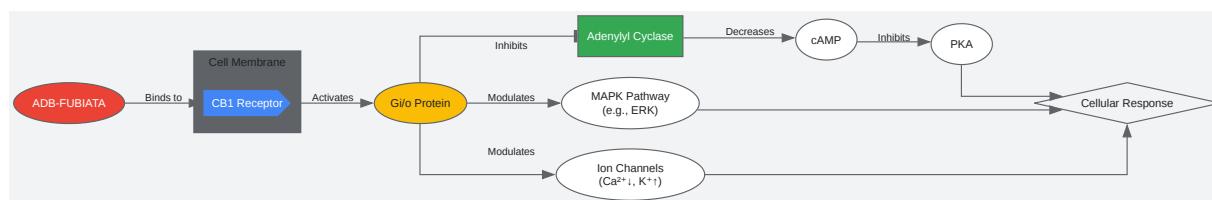
Receptor Binding and Activation

In vitro studies have demonstrated that **ADB-FUBIATA** is a potent and full agonist at the human CB1 receptor.[4] However, it displays a markedly lower affinity for the CB2 receptor, indicating a clear CB1 selectivity.[4]

Parameter	Value	Reference
CB1 Receptor EC ₅₀	635 nM	[4]
CB1 Receptor Efficacy (E _{max})	141% (relative to CP55,940)	[4]
CB2 Receptor Activity	Almost inactive	[4]

Signaling Pathways

Activation of the CB1 receptor by an agonist like **ADB-FUBIATA** initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[6] The G $\beta\gamma$ subunits of the G-protein can also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] Furthermore, CB1 receptor activation can influence mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[7]



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Caption: General CB1 Receptor Signaling Pathway.

Metabolism

The metabolism of **ADB-FUBIATA** is a critical area of study for forensic and clinical toxicology, as the identification of its metabolites is often necessary to confirm exposure. In vitro studies using human liver microsomes have shown that **ADB-FUBIATA** is extensively metabolized.[\[8\]](#) [\[9\]](#)

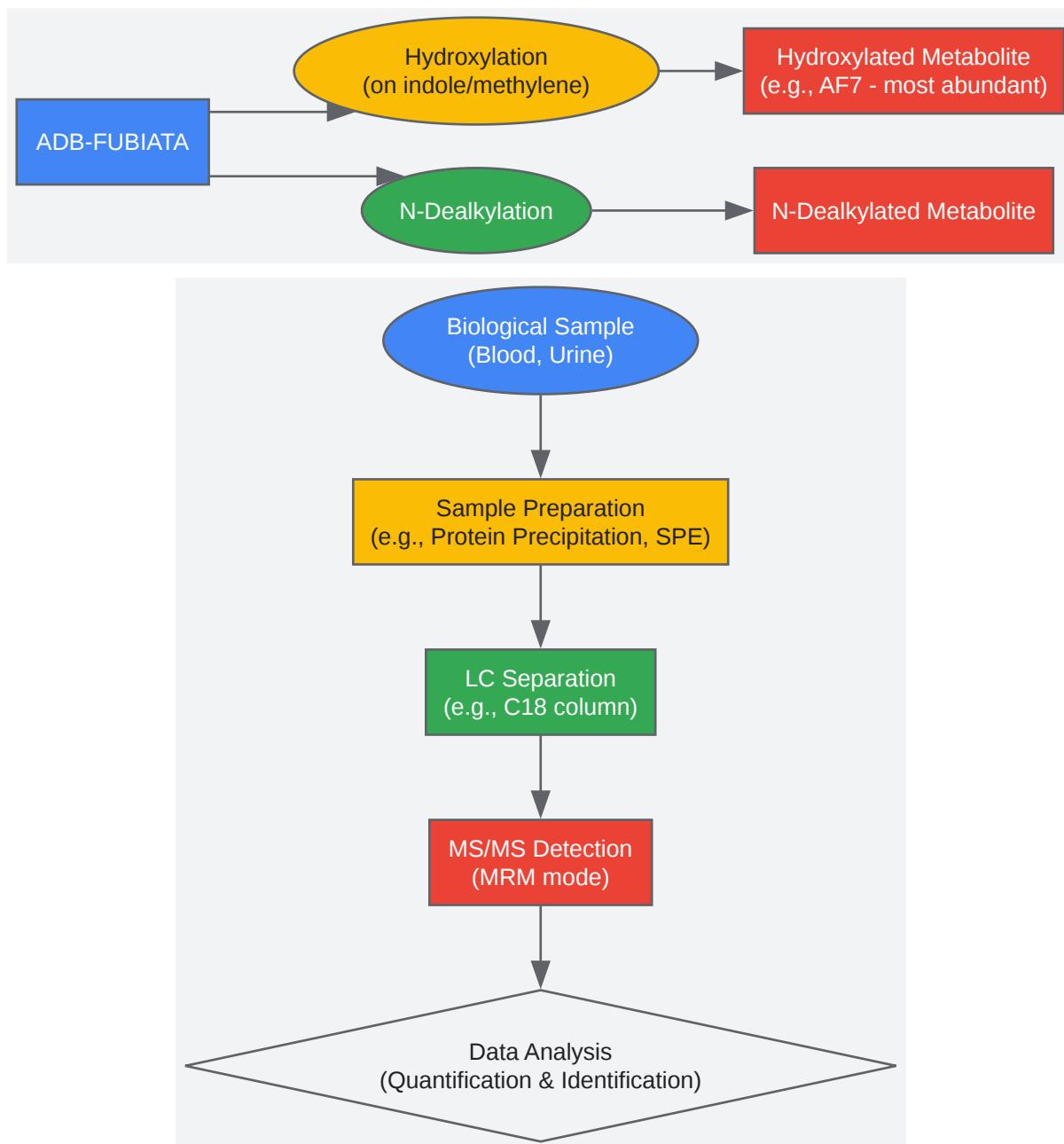
Metabolic Pathways

The primary metabolic pathways for **ADB-FUBIATA** include:

- Hydroxylation: This is a major metabolic route, with hydroxylation occurring on the indole ring or the adjacent methylene group.[\[8\]](#) The metabolite hydroxylated at the indole/adjacent methylene (AF7) has been identified as the most abundant.[\[8\]](#)
- N-dealkylation: Cleavage of the N-benzyl group is another significant metabolic transformation.[\[8\]](#)

Identified Metabolites

While a comprehensive list of all metabolites is still under investigation, the major metabolites result from the pathways described above. The identification of these metabolites is typically achieved using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[\[8\]](#)[\[9\]](#)



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